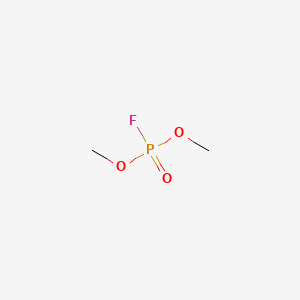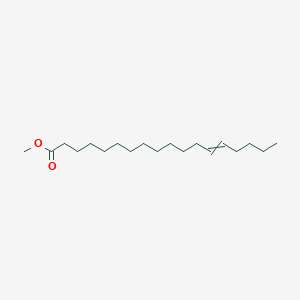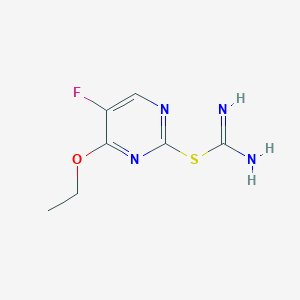
4-O-alpha-D-Glucopyranosyl-beta-D-glucopyranose-1-octadecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-O-alpha-D-Glucopyranosyl-beta-D-glucopyranose-1-octadecanoate is a complex carbohydrate derivative It is composed of two glucose molecules linked together with an octadecanoate (stearic acid) group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-O-alpha-D-Glucopyranosyl-beta-D-glucopyranose-1-octadecanoate typically involves the glycosylation of glucose derivatives. One common method is the enzymatic synthesis, where D-glucose reacts under the action of specific enzymes to form the desired compound . The reaction conditions often include controlled temperatures and pH levels to ensure optimal enzyme activity.
Industrial Production Methods
Industrial production of this compound can be achieved through large-scale enzymatic processes. The substrate D-glucose is subjected to enzymatic reactions, followed by purification and crystallization steps to obtain the final product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
4-O-alpha-D-Glucopyranosyl-beta-D-glucopyranose-1-octadecanoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: This involves the replacement of one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and catalysts like acids or bases for substitution reactions. The conditions vary depending on the specific reaction but generally include controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions can result in various substituted derivatives .
Applications De Recherche Scientifique
4-O-alpha-D-Glucopyranosyl-beta-D-glucopyranose-1-octadecanoate has several scientific research applications:
Chemistry: It is used as a model compound to study carbohydrate chemistry and glycosylation reactions.
Biology: The compound is studied for its role in biological processes, including cell signaling and metabolism.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems.
Industry: It is used in the production of biodegradable materials and as an additive in various industrial processes
Mécanisme D'action
The mechanism of action of 4-O-alpha-D-Glucopyranosyl-beta-D-glucopyranose-1-octadecanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, influencing various biochemical pathways. For example, it may inhibit or activate certain enzymes, affecting metabolic processes and cellular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cellobiose: A disaccharide composed of two glucose molecules linked by a beta-1,4-glycosidic bond.
Lactose: A disaccharide consisting of glucose and galactose linked by a beta-1,4-glycosidic bond.
Maltose: A disaccharide made of two glucose molecules linked by an alpha-1,4-glycosidic bond
Uniqueness
4-O-alpha-D-Glucopyranosyl-beta-D-glucopyranose-1-octadecanoate is unique due to the presence of the octadecanoate group, which imparts distinct structural and functional properties. This makes it different from other similar compounds like cellobiose, lactose, and maltose, which do not have this long-chain fatty acid group .
Propriétés
Formule moléculaire |
C30H56O12 |
|---|---|
Poids moléculaire |
608.8 g/mol |
Nom IUPAC |
[(2S,3R,5S)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl] octadecanoate |
InChI |
InChI=1S/C30H56O12/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(33)41-29-27(38)25(36)28(21(19-32)40-29)42-30-26(37)24(35)23(34)20(18-31)39-30/h20-21,23-32,34-38H,2-19H2,1H3/t20-,21?,23-,24+,25?,26-,27-,28-,29+,30-/m1/s1 |
Clé InChI |
KLAQIWWDSVIEBM-WGSJAKELSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCCCC(=O)O[C@H]1[C@@H](C([C@@H](C(O1)CO)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)OC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(2,4,16,16-tetradeuterio-13-methyl-17-oxo-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-3-yl) (Z)-octadec-9-enoate](/img/structure/B13416951.png)







![2-[2-(2-Hydroxypropoxy)propoxy]propyl prop-2-enoate](/img/structure/B13417006.png)

